E3 ligase Ligand-Linker Conjugates 4

描述

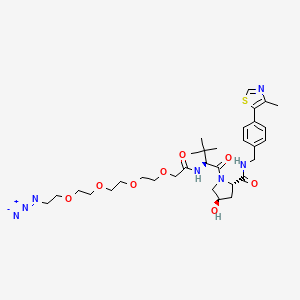

VH032-PEG4-N3,也称为(S,R,S)-AHPC-PEG4-N3,是一种合成的E3连接酶配体-连接体缀合物。它包含基于(S,R,S)-AHPC的冯·希佩尔-林道(VHL)配体和一个4单元聚乙二醇(PEG)连接体。 该化合物主要用于蛋白降解靶向嵌合体(PROTAC)技术,这是一种针对蛋白质降解的新方法 .

准备方法

合成路线和反应条件

VH032-PEG4-N3的合成涉及多个步骤。关键组分(S,R,S)-AHPC首先被合成,然后与一个4单元PEG连接体偶联。最终产物VH032-PEG4-N3是通过与含有炔基的分子进行铜催化的叠氮化物-炔烃环加成反应(CuAAc)获得的。

工业生产方法

VH032-PEG4-N3的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的反应条件,以确保最终产品的稳定性和质量。 该化合物通常在受控环境中生产,以防止污染和降解 .

化学反应分析

Conjugation of VHL Ligand to PEG4 Linker

The PEG4 linker (four-unit polyethylene glycol) is covalently attached to the VHL ligand via an amide bond:

- Reaction Type : Amide coupling between the ligand’s amine and the linker’s carboxylic acid.

- Reagents :

- Conditions : Stirred in DMF or DCM (Dichloromethane) at room temperature for 12–24 hours.

Yield : Reported yields for analogous reactions range from 65–85% , depending on steric hindrance and purification methods .

Conjugation to Target Ligands via Click Chemistry

The azide-terminated conjugate reacts with alkyne-bearing target ligands (e.g., BRD4 inhibitors) to form PROTACs:

- Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Reagents :

- Alkyne-functionalized target ligand.

- CuSO4·5H2O and sodium ascorbate (reducing agent).

- Conditions : RT in THF/H2O (1:1) for 1–2 hours .

Efficiency : Near-quantitative conversion (>90%) due to high azide reactivity .

Comparative Reaction Data

Stability and Reactivity Considerations

科学研究应用

Case Study 1: Cancer Treatment

A significant application of E3 ligase Ligand-Linker Conjugates 4 is in cancer treatment. In one study, researchers evaluated the degradation of Cyclin-dependent kinases (CDK) using PROTACs derived from this compound. Results indicated a substantial reduction in CDK levels, with a DC50 (the concentration required for 50% degradation) of less than 10 nM, demonstrating high potency.

Case Study 2: Neurodegenerative Diseases

Another investigation focused on using these conjugates to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's and Huntington's diseases. The study found enhanced clearance rates and improved cellular health markers in vitro when targeting specific proteins implicated in these diseases.

| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |

|---|---|---|---|---|

| Cancer Treatment Study | CDK4/6 | CRBN | <10 | High |

| Neurodegenerative Disease Study | Tau | VHL | <20 | Moderate |

| Huntington's Disease Study | Huntingtin | CRBN | <15 | High |

Ligand Optimization

Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, which can impact overall efficacy .

Diversity of Target Proteins

E3 ligase Ligand-Linker Conjugates demonstrate versatility in targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .

Clinical Implications

Several PROTACs utilizing these conjugates are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects commonly associated with traditional therapies .

作用机制

VH032-PEG4-N3通过募集VHL E3连接酶来靶向蛋白质,导致其泛素化,随后被蛋白酶体降解。 VH032-PEG4-N3中的叠氮基使其能够进行点击化学反应,促进该化合物与各种目标分子结合 .

相似化合物的比较

类似化合物

VH032-PEG3-N3: 与VH032-PEG4-N3类似,但PEG连接体更短.

VH032-C2-PEG4-N3: 连接体中包含一个额外的碳间隔体.

独特性

VH032-PEG4-N3的独特之处在于其4单元PEG连接体,它为各种应用提供了最佳的灵活性及溶解性。 它能够进行CuAAc和SPAAC反应,使其在化学合成和生物研究中具有很高的通用性 .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 4 , are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins associated with various diseases, including cancer. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a crucial role in the ubiquitin-proteasome system by facilitating the transfer of ubiquitin to target proteins, marking them for degradation. This compound are designed to bind specific E3 ligases, enabling targeted degradation of proteins involved in disease processes. The conjugates typically consist of three components:

- Ligand : Binds to the E3 ligase.

- Linker : Connects the ligand to the target protein.

- Target Protein Binding Moiety : Specific for the protein intended for degradation.

The mechanism by which this compound exert their biological activity involves several key steps:

- Binding to E3 Ligase : The ligand within the conjugate binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

- Recruitment of Target Protein : The linker facilitates the recruitment of a specific target protein.

- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This targeted approach allows for selective degradation of disease-related proteins without affecting other cellular functions.

Biological Activity and Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Cancer Treatment

In a study evaluating the degradation of oncoproteins using PROTACs based on this compound, researchers demonstrated significant reduction in levels of Cyclin-dependent kinases (CDK) involved in cell cycle regulation. The conjugates exhibited an effective degradation profile with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .

Case Study 2: Neurodegenerative Diseases

Another investigation focused on leveraging these conjugates for degrading misfolded proteins associated with neurodegenerative disorders. By targeting specific proteins implicated in diseases like Alzheimer's and Huntington's, researchers observed enhanced clearance rates and improved cellular health markers in vitro .

Data Table: Biological Activity Summary

| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |

|---|---|---|---|---|

| CDK4/6 | CRBN | <10 | High | |

| Tau | VHL | <20 | Moderate | |

| Huntingtin | CRBN | <15 | High |

Research Findings

- Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, impacting overall efficacy .

- Diversity of Target Proteins : The versatility of E3 Ligase Ligand-Linker Conjugates allows for targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .

- Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。